molecular formula C24H15NO7 B590552 Nhs-fluorescein CAS No. 135795-62-9

Nhs-fluorescein

Cat. No. B590552
CAS RN: 135795-62-9
M. Wt: 429.384
InChI Key: VQTBINYMFPKLQD-UHFFFAOYSA-N
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Description

NHS-Fluorescein is an amine-reactive derivative of fluorescein dye . It has wide-ranging applications as a label for antibodies and other probes, for use in fluorescence microscopy, flow cytometry, and immunofluorescence-based assays such as Western blotting and ELISA . The NHS-ester of fluorescein efficiently labels antibodies and other purified proteins at primary amines (lysine side chains) .


Synthesis Analysis

NHS esters are the most important activated esters used in many different bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides .


Molecular Structure Analysis

The molecular formula of NHS-Fluorescein is C24H15NO7 . Its average mass is 429.378 Da and its monoisotopic mass is 429.084839 Da .


Chemical Reactions Analysis

The simplest, most common, and versatile techniques for crosslinking or labeling peptides and proteins such as antibodies involve the use of chemical groups that react with primary amines (–NH2) . NHS-Fluorescein is activated with the N-hydroxy-succinimidyl-ester (NHS ester) functional group .


Physical And Chemical Properties Analysis

NHS-Fluorescein has a molecular weight of 473.4 . It has an excitation source of 488 nm spectral line, argon-ion laser . Its excitation wavelength is 494 nm and its emission wavelength is 518 nm . The extinction coefficient is > 70,000 M^-1 cm^-1 . It is soluble in DMF or DMSO .

Mechanism of Action

Fluorescein sodium is used extensively as a diagnostic tool in the field of ophthalmology . Fluorescein is a fluorescent compound or fluorophore having a maximum absorbance of 494 nm and an emission maximum of 521 nm .

Future Directions

NHS-Fluorescein has excellent photophysical and electrochemical properties, hence it can be used as an excellent organic semiconductor material . It also has potential applications in the determination of almost any analyte .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15NO7/c26-13-5-7-17-19(11-13)31-20-12-14(27)6-8-18(20)23(17)15-3-1-2-4-16(15)24(30)32-25-21(28)9-10-22(25)29/h1-8,11-12,26H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTBINYMFPKLQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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